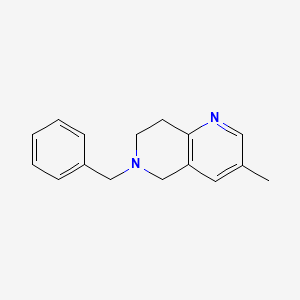
6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Preparation Methods
The synthesis of 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can produce monoarylated or diarylated 1,6-naphthyridines depending on the equivalents of arylboronic acids used . Other methods include multicomponent reactions, multistep synthesis, nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, microwave reactions, and cycloaddition reactions .
Chemical Reactions Analysis
6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of naphthyridines.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include arylboronic acids, oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of 1,6-naphthyridines target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, promoting aberrant multimerization of the integrase enzyme and inhibiting HIV-1 replication . Other derivatives may act as antagonists to receptor tyrosine kinases or mineralocorticoid receptors, thereby exerting their effects on cancer cells or other biological systems .
Comparison with Similar Compounds
6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine can be compared with other similar compounds, such as:
Genz-644282: A 1,6-naphthyridine structural analogue that inhibits lung cancer, renal carcinoma, colon cancer, and melanoma.
BAY-94-8862: A nonsteroidal antagonist of the mineralocorticoid receptor.
AMG 337: An antagonist to the receptor tyrosine kinase mesenchymal epithelial transition (MET) factor in PC3 cells. These compounds share similar structural features but differ in their specific biological activities and therapeutic applications, highlighting the uniqueness of this compound in its diverse applications and potential.
Properties
CAS No. |
62230-71-1 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
6-benzyl-3-methyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C16H18N2/c1-13-9-15-12-18(8-7-16(15)17-10-13)11-14-5-3-2-4-6-14/h2-6,9-10H,7-8,11-12H2,1H3 |
InChI Key |
DLJAORJRFFWMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN(C2)CC3=CC=CC=C3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















